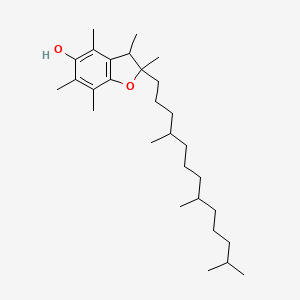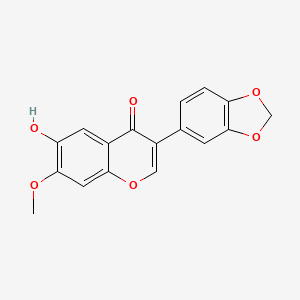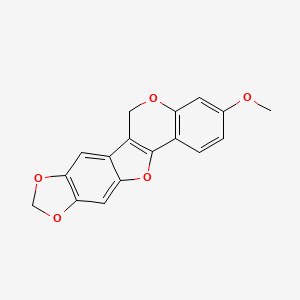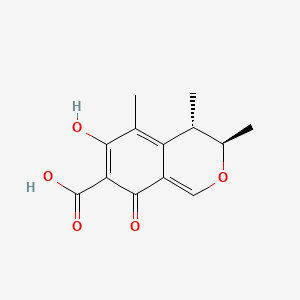
柠檬酸菌素
概述
描述
Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus . It was first isolated from Penicillium citrinum and is known for its lemon-yellow crystalline appearance . Citrinin is primarily found in stored grains and other plant products, where it can cause a variety of toxic effects, including kidney, liver, and cell damage .
科学研究应用
Citrinin has several scientific research applications:
作用机制
Citrinin exerts its toxic effects primarily by inhibiting mitochondrial respiration . It disrupts the electron transport chain, leading to the production of reactive oxygen species and subsequent cell damage . Citrinin targets complex III of the mitochondrial electron transport system, impairing ATP production and causing oxidative stress .
安全和危害
未来方向
The impact of uncertainties on the risk assessment is large, and more data regarding the toxicity and the occurrence of citrinin in food and feed in Europe are needed to enable refinement of the risk assessment . Investigations into the biosynthesis and regulation of citrinin and pigment production in M. purpureus will enhance our knowledge of the mechanisms behind the biosynthesis of fungal secondary metabolites .
生化分析
Biochemical Properties
Citrinin is synthesized via the polyketide pathway . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The main targets of toxicity were casp3, TNF, IL10, IL1B, BAG3, CCNB1, CCNE1, and CDC25A .
Cellular Effects
Citrinin has been found to have a variety of toxic effects, including kidney, liver, and cell damage . It targets the DNA damage response, positive regulation of miRNA transcription, modulation of the netrin–UNC5B signaling pathway, leukocyte proliferation regulation, etc .
Molecular Mechanism
The molecular steps of citrinin biosynthesis in Monascus ruber M7 were determined by a combination of targeted gene knockout and heterologous gene expression in Aspergillus oryzae .
Temporal Effects in Laboratory Settings
Citrinin is known to exert toxic effects on kidney, liver and other organs of experimental animals, and has been implicated along with OTA in porcine nephropathy . The kidney has been identified as the principal target organ for CIT in repeated dose toxicity studies with rats and swine .
Dosage Effects in Animal Models
In a study with male rats, it was found that the rats showed an increased ratio of kidney weight to body weight after an exposure of 70 mg citrinin/kg b.w. for 32 weeks and an increase in the ratio of liver weight to body weight after an exposure of 80 weeks .
Metabolic Pathways
Citrinin is involved in the polyketide pathway . It interacts with various enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Citrinin is well absorbed by human intestinal epithelium and is a Pgp nonsubstrate (permeability glycoprotein), which means that once it is absorbed, it cannot be pumped out, hence leading to bioconcentration or biomagnification in the human body .
准备方法
Synthetic Routes and Reaction Conditions: . The pathway includes several steps:
- Synthesis of an unreduced trimethylated pentaketide.
- Reductive release yielding a keto-aldehyde.
- Oxidation steps converting the keto-aldehyde to a carboxylic acid.
- Final reduction yielding citrinin .
Industrial Production Methods: Industrial production of citrinin involves fermentation processes using fungi such as Monascus ruber and Monascus purpureus . These fungi are cultured under controlled conditions to maximize citrinin yield.
化学反应分析
Types of Reactions: Citrinin undergoes various chemical reactions, including:
Oxidation: Citrinin can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert citrinin to its corresponding alcohols.
Substitution: Citrinin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Citrinin is structurally related to other mycotoxins such as ochratoxin A and patulin . it is unique in its specific inhibition of mitochondrial respiration and its distinct polyketide biosynthesis pathway . Similar compounds include:
Ochratoxin A: Another nephrotoxic mycotoxin with a different mechanism of action.
Patulin: A mycotoxin produced by Penicillium species, known for its mutagenic properties.
Citrinin’s unique biosynthesis and specific mitochondrial targeting set it apart from these related compounds.
属性
IUPAC Name |
(3R,4S)-6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGDIJWINPWWJW-IYSWYEEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020333 | |
| Record name | Citrinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lemon-yellow solid; [Merck Index] | |
| Record name | Citrinin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9487 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
178-179 °C (decomposes) | |
| Record name | CITRININ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water; sol in alc, dioxane, dilute alkali, Slightly sol in ether; sol in acetone | |
| Record name | CITRININ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.6X10-10 mm Hg at 25 °C /Estimated/ | |
| Record name | CITRININ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The effects of mycotoxin citrinin on Ca2+ efflux and membrane permeabilization were studied in isolated rat liver mitochondria. The efflux rate observed in the presence of ruthenium red was higher when citrinin was added. Swelling experiments demonstrated Ca(2+)-dependent membrane permeabilization by citrinin. Catalase, butylhydroxytoluene (BHT), and dithiothreitol (DTT) did not protect swelling caused by Ca2+ plus citrinin. The protection conferred by ATP-Mg2+ and cyclosporin A in the latter experiments are strong indications of pore formation. These results suggest that citrinin can induce permeability transition by a mechanism that does not involve oxidative damage., Citrinin, a secondary product of fungal metabolism, also produces proximal tubular necrosis, but only after transport into proximal tubular cells. Both the cephalosporins and citrinin utilize the organic anion transporter for entry into the cells, a transporter present in adult animals of all species and probably important physiologically for moving metabolic substrates into cells., Citrinin, when studied in vitro, inhibited PAH transport /basolateral/ vesicles (BL), but had only equivocal effects on /brush border/ (BB) glucose transport. However, after pretreatment of the rats with citrinin (60 mg/kg, ip), both BL and BB membrane vesicle function was reduced markedly at 3 hr. By 16 hr, an overshoot had returned for both transport substrates, although the glucose overshoot was still significantly below control. These data demonstrate that citrinin ... alters proximal tubular cell membrane function and does so relatively early after administration to the rat. This effect suggests that alteration of membrane function by this nephrotoxicant is an early, if not initiating, event in the production of acute tubular necrosis. | |
| Record name | CITRININ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Lemon-yellow needles from alc, Soln changes color with change in pH, from lemon-yellow at pH 4.6 to cherry-red at pH 9.9 | |
CAS RN |
518-75-2, 11118-72-2 | |
| Record name | Citrinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011118722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | citrinin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Citrinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-8-hydroxy-3,4,5-trimethyl-6H-6-oxobenzo(c)pyran-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S697X6SNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CITRININ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the molecular formula and weight of citrinin?
A: Citrinin has the molecular formula C13H14O5 and a molecular weight of 250.24 g/mol. []
Q2: Are there any spectroscopic data available for citrinin?
A: Yes, citrinin can be detected using various spectroscopic techniques. For instance, in high-performance liquid chromatography (HPLC) with fluorescence detection, the excitation and emission maxima of citrinin are 331 nm and 500 nm, respectively. []
Q3: Which food products are commonly contaminated with citrinin?
A: Citrinin primarily contaminates stored grains such as wheat, oats, maize, rice, rye, and barley. [] It is also found in red yeast rice, a dietary supplement and traditional medicine. [] Other contaminated products include beans, fruits, fruit juices, herbs, spices, and dairy products. []
Q4: How does citrinin form in these products?
A: Citrinin is mainly formed by Penicillium and Aspergillus fungal species post-harvest during storage. [] Factors such as moisture, temperature, and incubation time significantly influence citrinin production by these fungi. []
Q5: What are the known toxic effects of citrinin?
A: Citrinin exhibits nephrotoxicity (toxicity to the kidneys) in mammals. [, ] It is also cytotoxic, meaning it can damage cells, and has been shown to be genotoxic, potentially causing DNA damage. []
Q6: How does citrinin interact with biological systems to exert its toxic effects?
A6: Research suggests that citrinin might exert its toxic effects through several mechanisms:
- Iron Chelation and Redox Cycling: Citrinin can chelate iron, forming a redox-inactive complex and interfering with iron-induced lipid peroxidation. [] It also inhibits the oxidation of Fe2+ to Fe3+ by hydrogen peroxide. []
- Direct Dendritic Cell Activation: Studies indicate that citrinin can directly activate dendritic cells, leading to increased production of inflammatory cytokines such as IL-6 and TNF-α, potentially contributing to the exacerbation of psoriasis. []
- Inhibition of RNA Synthesis: Citrinin can inhibit the synthesis of ribosomal RNA (rRNA) and viral RNA, impacting protein synthesis and viral replication. [, ]
- Induction of Apoptosis: High doses of citrinin can induce apoptosis (programmed cell death) in various cell types. []
Q7: Are there specific cell types or organs that are more susceptible to citrinin toxicity?
A: The kidneys appear to be particularly sensitive to citrinin's toxic effects. Studies in rats have shown that chronic exposure to citrinin leads to renal damage, characterized by changes in urine output, electrolyte imbalance, and histological alterations in the kidneys. []
Q8: What methods are available for detecting and quantifying citrinin in food and biological samples?
A8: Several analytical methods are available for citrinin detection and quantification, including:
- Thin-layer chromatography (TLC): A rapid and cost-effective screening method for citrinin. [, , ]
- High-performance liquid chromatography (HPLC): A versatile method often coupled with fluorescence or mass spectrometry (MS) detection for sensitive and specific quantification of citrinin. [, , , , , , , ]
- Enzyme-linked immunosorbent assay (ELISA): An antibody-based method for detecting citrinin in various matrices. [, ]
Q9: Are there any challenges associated with the detection and analysis of citrinin?
A: Citrinin's instability under certain conditions, such as high temperatures and aqueous environments, can pose challenges for its accurate analysis. [, ] The complexity of food and biological matrices may require efficient extraction and cleanup procedures to remove interfering compounds before analysis. []
Q10: What strategies can be employed to prevent or reduce citrinin contamination in food and feed?
A10: Several strategies can help mitigate citrinin contamination:
- Proper Storage: Storing grains and other susceptible products in dry, well-ventilated conditions to prevent fungal growth. []
- Heat Treatment: Drying corn at elevated temperatures can reduce citrinin contamination, although complete detoxification might require higher temperatures. []
- Biological Detoxification: Using microorganisms like heat-treated Saccharomyces cerevisiae can help reduce citrinin levels in fermented products. []
- Strain Selection: Employing Monascus strains that produce lower levels of citrinin during fermentation can help minimize contamination in red yeast rice products. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



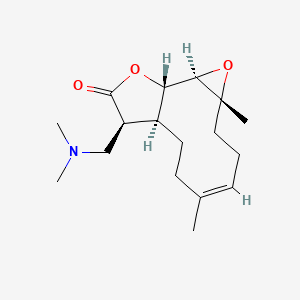
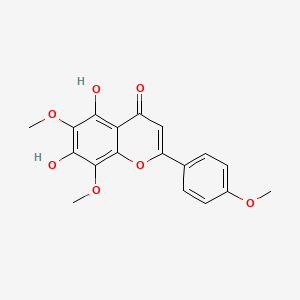
![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)

